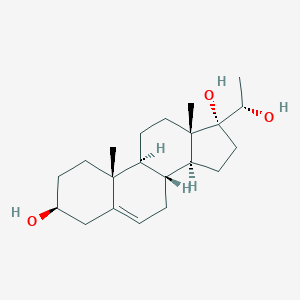

delta 5-Pregnenetriol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQCUDPXSTKLI-PUOFRWEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920469 | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903-67-3 | |

| Record name | 5-Pregnene-3beta,17alpha,20alpha-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Δ⁵-Pregnenetriol

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological significance of Δ⁵-Pregnenetriol (pregn-5-ene-3β,17α,20α-triol), a key intermediate in steroid metabolism. Designed for researchers, scientists, and professionals in drug development, this document integrates historical context with modern synthetic strategies and biological insights, adhering to the principles of scientific integrity and expertise.

Foreword: The Unfolding Story of a Steroid Intermediate

The study of steroid hormones has been a cornerstone of biomedical research for over a century, revealing intricate signaling pathways that govern a vast array of physiological processes. Within this complex landscape, the discovery and characterization of intermediate metabolites have often been the key to unlocking a deeper understanding of steroidogenesis. Δ⁵-Pregnenetriol is one such molecule. Though not a household name like cortisol or testosterone, its presence and concentration in biological systems provide a critical window into the function and dysfunction of steroidogenic pathways. This guide delves into the scientific journey of Δ⁵-Pregnenetriol, from its initial discovery in the mid-20th century to the sophisticated synthetic methods developed to study its properties and potential therapeutic applications.

Part 1: The Discovery of a Novel Steroid Metabolite

The initial identification of Δ⁵-Pregnenetriol emerged from the burgeoning field of steroid endocrinology in the mid-20th century, a period marked by the pioneering work of isolating and characterizing steroid hormones and their metabolites from biological sources.

The First Isolation and Characterization

The first definitive isolation of Δ⁵-Pregnenetriol is credited to Hirschmann and Hirschmann in 1950. Their work, published in the Journal of Biological Chemistry, detailed the identification of pregn-5-ene-3β,17α,20α-triol from the urine of a patient with an adrenocortical carcinoma. This discovery was significant as it pointed to the existence of alternative metabolic pathways for steroid precursors, particularly in pathological states. In the years that followed, the presence of Δ⁵-Pregnenetriol was confirmed in the urine of healthy individuals, albeit at lower concentrations, establishing it as a normal, albeit minor, constituent of the human steroid metabolome.

Contextualizing the Discovery: A Golden Age of Steroid Chemistry

The discovery of Δ⁵-Pregnenetriol occurred during a "golden age" of steroid chemistry. Researchers like Seymour Lieberman were making profound contributions to the understanding of steroid metabolism, pioneering the use of isotopic labeling to trace the fate of steroid precursors in vivo. While Lieberman's direct involvement in the initial discovery of Δ⁵-Pregnenetriol is not explicitly documented, his work on the metabolism of other Δ⁵-steroids, such as dehydroepiandrosterone (DHEA), provided the intellectual framework for understanding the significance of these compounds. The identification of Δ⁵-Pregnenetriol and other similar metabolites helped to piece together the complex puzzle of the steroidogenic pathways, particularly the "Δ⁵ pathway".

Part 2: The Chemical Synthesis of Δ⁵-Pregnenetriol: From Precursors to Pure Compound

The ability to chemically synthesize Δ⁵-Pregnenetriol has been crucial for its further study, allowing for the production of pure standards for analytical purposes and for investigating its biological activities. The primary synthetic strategies revolve around the stereoselective reduction of the 20-keto group of 17α-hydroxypregnenolone.

The Δ⁵ Steroidogenic Pathway: A Biological Blueprint for Synthesis

The biosynthesis of Δ⁵-Pregnenetriol in the body provides a logical starting point for its chemical synthesis. This steroid is a metabolite of 17α-hydroxypregnenolone, a key intermediate in the Δ⁵ pathway of steroidogenesis. This pathway is a major route for the production of androgens and estrogens.[1]

Caption: The Δ⁵ steroidogenic pathway leading to the formation of Δ⁵-Pregnenetriol.

Synthetic Strategy: Stereoselective Reduction of the 20-Keto Group

The most common and direct laboratory synthesis of Δ⁵-Pregnenetriol involves the reduction of the 20-keto group of 17α-hydroxypregnenolone. The key challenge in this synthesis is to achieve stereoselective reduction to the desired 20α-hydroxy epimer.

Experimental Protocol: Synthesis of Δ⁵-Pregnenetriol from 17α-Hydroxypregnenolone

This protocol is a representative example of the chemical synthesis of Δ⁵-Pregnenetriol.

Materials:

-

17α-Hydroxypregnenolone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system for chromatography

Procedure:

-

Dissolution: Dissolve 17α-hydroxypregnenolone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure Δ⁵-Pregnenetriol.

Causality Behind Experimental Choices:

-

Sodium Borohydride: This is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols. Its use at low temperatures helps to improve the stereoselectivity of the reduction.

-

Methanol as Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions.

-

Aqueous Workup: The addition of sodium bicarbonate neutralizes any acidic byproducts and the subsequent extraction isolates the product from the aqueous phase.

-

Chromatographic Purification: Silica gel chromatography is a standard technique for separating the desired 20α-hydroxy epimer from any unreacted starting material and the 20β-hydroxy epimer byproduct.

Table 1: Comparison of Reducing Agents for 20-Keto Steroid Reduction

| Reducing Agent | Typical Stereoselectivity (α:β ratio) | Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Varies with substrate and conditions | 0°C to room temperature | Mild, readily available | Moderate stereoselectivity |

| Lithium Aluminum Hydride (LAH) | Generally less selective | -78°C to 0°C | Powerful reducing agent | Highly reactive, requires anhydrous conditions |

| L-Selectride® | High α-selectivity | -78°C | High stereoselectivity | More expensive, requires inert atmosphere |

Alternative Synthetic Routes

While the direct reduction of 17α-hydroxypregnenolone is the most common approach, other synthetic routes have been explored, often starting from more readily available steroid precursors like diosgenin. These multi-step syntheses typically involve the initial degradation of the diosgenin side chain to form a pregnane skeleton, followed by the introduction of the 17α-hydroxy group and subsequent reduction of the 20-keto group.

Part 3: Biological Significance and Clinical Relevance

Δ⁵-Pregnenetriol is more than just a chemical curiosity; it is a key biomarker in several clinical conditions related to steroid metabolism.

A Marker for Congenital Adrenal Hyperplasia (CAH)

The measurement of urinary Δ⁵-Pregnenetriol is of significant diagnostic value in certain forms of congenital adrenal hyperplasia (CAH).[2] In patients with 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, the conversion of Δ⁵-steroids to Δ⁴-steroids is impaired. This leads to an accumulation of Δ⁵-steroids, including 17α-hydroxypregnenolone, which is then metabolized to Δ⁵-Pregnenetriol.[3] Therefore, an elevated ratio of Δ⁵-Pregnenetriol to its Δ⁴-counterpart, pregnanetriol, is a hallmark of this disorder.[2]

Caption: Impaired 3β-HSD activity in CAH leads to increased Δ⁵-Pregnenetriol.

Role in Other Endocrine Disorders

Elevated levels of Δ⁵-Pregnenetriol have also been observed in other conditions characterized by altered steroidogenesis, such as polycystic ovary syndrome (PCOS). In PCOS, there is often an upregulation of the Δ⁵ pathway, leading to increased production of androgens. The measurement of Δ⁵-Pregnenetriol can therefore contribute to the overall hormonal profiling of these patients.

Spectroscopic Data for Δ⁵-Pregnenetriol

Accurate identification and quantification of Δ⁵-Pregnenetriol rely on its unique spectroscopic properties.

Table 2: Key Spectroscopic Data for Δ⁵-Pregnenetriol

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (d, 1H, H-6), 3.53 (m, 1H, H-3), 1.25 (d, 3H, H-21), 1.03 (s, 3H, H-19), 0.65 (s, 3H, H-18) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.9 (C-5), 121.6 (C-6), 85.1 (C-17), 71.7 (C-3), 68.2 (C-20) |

| Mass Spectrometry (EI) | m/z 334 (M+), 316, 298, 283, 255 |

Conclusion and Future Directions

From its initial discovery as a curious urinary metabolite to its current role as a valuable clinical biomarker, Δ⁵-Pregnenetriol has carved out a significant niche in the field of steroid research. The development of robust synthetic methods has been instrumental in this journey, enabling detailed investigations into its biological functions. Future research may focus on further elucidating the enzymatic regulation of its production and exploring its potential as a therapeutic target or modulator in endocrine disorders. The story of Δ⁵-Pregnenetriol serves as a compelling example of how the study of seemingly minor metabolic intermediates can lead to profound insights into human physiology and disease.

References

-

Hirschmann, H., & Hirschmann, F. B. (1950). Steroid excretion in a case of adrenocortical carcinoma. V. Δ⁵-Pregnenetriol-3β,17α,20α. Journal of Biological Chemistry, 187(1), 137-146. [Link]

-

Bongiovanni, A. M. (1962). The adrenogenital syndrome with deficiency of 3β-hydroxysteroid dehydrogenase. The Journal of clinical investigation, 41(11), 2086-2092. [Link]

-

Pang, S., Levine, L. S., Stoner, E., Opitz, J. M., & New, M. I. (1983). Non-salt-losing congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase deficiency with normal glomerulosa function. The Journal of Clinical Endocrinology & Metabolism, 56(4), 808-818. [Link]

-

Wilson, H., Lipsett, M. B., & Ryan, D. W. (1961). Urinary excretion of delta 5-pregnenetriol and other 3beta-hydroxy-delta 5 steroids by subjects with and without endocrine disease. The Journal of clinical endocrinology and metabolism, 21, 1304-1320. [Link]

-

Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156. [Link]

-

Marker, R. E., & Rohrmann, E. (1939). Sterols. LXXXI. Conversion of sarsasapogenin to pregnanediol-3(α),20(α). Journal of the American Chemical Society, 61(12), 3592-3593. [Link]

- Dorfman, R. I., & Ungar, F. (1965). Metabolism of steroid hormones. Academic Press.

- Lieberman, S., & Teich, S. (1953). The metabolic fate of steroid hormones. Pharmacological reviews, 5(3), 285-380.

- Fieser, L. F., & Fieser, M. (1959). Steroids.

- Rosenfeld, R. S., Fukushima, D. K., & Gallagher, T. F. (1958). The metabolism of 17α-hydroxyprogesterone-4-C14 in man. Journal of Biological Chemistry, 233(5), 1335-1339.

-

Miller, W. L. (2017). The syndrome of 17, 20 lyase deficiency. The Journal of Clinical Endocrinology & Metabolism, 102(9), 3237-3245. [Link]

-

Auchus, R. J. (2001). The backdoor pathway to dihydrotestosterone. Trends in Endocrinology & Metabolism, 12(1), 22-27. [Link]

-

PubChem. (n.d.). delta 5-Pregnenetriol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). HMDB0000213 (Pregn-5-ene-3beta,17alpha,20alpha-triol). Retrieved from [Link]

-

Geneva Foundation for Medical Education and Research. (n.d.). Major Pathways of Steroid Biosynthesis. Retrieved from [Link]

Sources

urinary excretion of delta 5-Pregnenetriol in healthy individuals

An In-Depth Technical Guide to the Urinary Excretion of Δ5-Pregnenetriol in Healthy Individuals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Delta 5-Pregnenetriol (Δ5-P'triol), focusing on its biochemical origins, physiological excretion patterns in healthy individuals, and the gold-standard analytical methodologies for its quantification in urine. This document is intended for researchers, clinical scientists, and drug development professionals engaged in steroid hormone research and endocrinology.

Introduction: Δ5-Pregnenetriol as a Key Biomarker of the Δ5 Steroid Pathway

Delta 5-Pregnenetriol (systematic name: 5-pregnene-3β,17α,20α-triol) is a C21 steroid alcohol that is a urinary metabolite of 17α-hydroxypregnenolone (17-OHP5).[1] As a Δ5-3β-hydroxysteroid, its presence and concentration in urine provide a direct window into the activity of the adrenal cortex's Δ5 steroidogenic pathway.[2] While often discussed in the context of congenital adrenal hyperplasia (CAH), establishing a robust understanding of its basal excretion levels in healthy populations is fundamental for its use as a differential diagnostic marker.[3][4] In healthy individuals, Δ5-P'triol represents a minor but consistently present product of normal steroidogenesis, originating primarily from the adrenal glands and, to a lesser extent, the gonads.[2]

The Biochemical Pathway of Δ5-Pregnenetriol Synthesis

The synthesis of Δ5-P'triol is an integral part of the early stages of steroidogenesis. The pathway begins with cholesterol and proceeds through a series of enzymatic conversions within the adrenal cortex and gonads.

Causality of the Pathway: The production of Δ5-P'triol is a direct consequence of the substrate availability of 17α-hydroxypregnenolone. In a healthy state, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) efficiently converts Δ5 steroids (like pregnenolone and 17-OHP5) into Δ4 steroids (progesterone and 17-hydroxyprogesterone), driving steroidogenesis towards cortisol and aldosterone.[5] A basal level of 17-OHP5 escapes this conversion and is metabolized to Δ5-P'triol, which is then conjugated and excreted.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate measurement of Δ5-P'triol requires a highly specific and sensitive analytical method due to its low concentration in urine relative to other steroid metabolites. Gas chromatography-mass spectrometry (GC-MS) is the gold-standard methodology for comprehensive urinary steroid profiling.[6] Immunoassays are generally unsuitable due to significant cross-reactivity with other structurally similar steroids.[7]

Principle of Self-Validation: The GC-MS protocol is inherently self-validating through the use of a stable isotope-labeled internal standard, which is added at the very beginning of the sample preparation. This standard experiences identical conditions and potential losses as the endogenous analyte during hydrolysis, extraction, and derivatization, ensuring that the final calculated ratio of analyte to standard is a highly accurate reflection of the original concentration.[8]

Detailed Experimental Protocol for Urinary Δ5-P'triol Quantification

This protocol describes a robust and widely accepted workflow for the analysis of urinary steroid metabolites, including Δ5-P'triol.[8][9]

Step 1: Sample Collection and Preparation

-

Collection: A complete 24-hour urine collection is performed. The total volume is recorded, and aliquots are stored at -20°C or lower until analysis. A 24-hour sample provides an integrated view of steroid production, mitigating the effects of circadian rhythm.[9]

-

Internal Standard Addition: To a precise volume of urine (e.g., 2 mL), add a known quantity of a stable isotope-labeled internal standard (e.g., d5-Pregnanetriol). This is the critical step for accurate quantification.

Step 2: Enzymatic Hydrolysis

-

Rationale: In urine, steroids are predominantly found as water-soluble glucuronide and sulfate conjugates. GC-MS analysis requires the free, unconjugated steroid. Enzymatic hydrolysis cleaves these conjugates.

-

Buffer Addition: Add acetate buffer to adjust the urine pH to ~5.0, the optimal pH for the enzyme.

-

Enzyme Treatment: Add a preparation of β-glucuronidase/arylsulfatase (from Helix pomatia).

-

Incubation: Incubate the mixture in a shaking water bath at 55°C for at least 4 hours, or overnight at 37°C, to ensure complete hydrolysis.

Step 3: Solid-Phase Extraction (SPE)

-

Rationale: This step purifies and concentrates the now-unconjugated steroids from the complex urine matrix.

-

Column Conditioning: Condition a C18 SPE cartridge with sequential washes of methanol and water.

-

Sample Loading: Apply the hydrolyzed urine sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-polarity solvent (e.g., 10% methanol in water) to remove salts and other polar interferences while retaining the steroids.

-

Elution: Elute the steroids from the cartridge using a non-polar solvent like methanol or ethyl acetate.

Step 4: Derivatization

-

Rationale: Steroids are not sufficiently volatile for gas chromatography. Derivatization replaces polar hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl ethers), making the molecule volatile.

-

Drying: Evaporate the eluted sample to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a derivatizing agent, typically a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide catalyst, in a pyridine solvent.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure the complete formation of trimethylsilyl (TMS) ether derivatives.

Step 5: GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Separation: The gas chromatograph separates the different steroid derivatives based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-5ms column).

-

Detection & Identification: As each compound elutes from the GC, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that confirms the identity of Δ5-P'triol.

-

Quantification: The instrument operates in Selected Ion Monitoring (SIM) mode, monitoring specific, characteristic ions for both the endogenous Δ5-P'triol and the internal standard. The concentration is calculated from the ratio of the peak areas.

Reference Ranges for Urinary Δ5-Pregnenetriol in Healthy Individuals

Establishing accurate reference intervals is critical for distinguishing normal physiological variation from pathological states. These values can vary based on the laboratory, analytical method, and population demographics such as age and sex.[10] The data presented below are compiled from laboratory guides and scientific literature. It is crucial to note that reference ranges should be established and verified by the individual testing laboratory.

| Population | Analyte | Reference Range | Units | Citation |

| Healthy Adults | 5-Pregnenetriol | 0.6 - 2.5 | µmol/24 hr | [1] |

| Pre-menopausal Women | 5-Pregnenetriol | 70 - 245 | ng/mg Creatinine | [2] |

Note: The term "5-Pregnenetriol" is used in some sources and may refer to Δ5-Pregnenetriol, but confirmation with the specific laboratory is advised.

A large, population-based study using GC-MS confirmed that urinary excretion of steroid metabolites, including pregnenetriol (5-pregnene-3β,17α,20α-triol), is dependent on both age and sex, necessitating the use of specific reference curves for accurate interpretation.[4][10]

Clinical Context: The Healthy Baseline vs. Pathological States

In healthy individuals, the Δ4 pathway is dominant, meaning the ratio of Δ5-P'triol to its Δ4 counterpart, Pregnanetriol, is very low. This balance is dramatically shifted in certain enzymatic deficiencies.

-

21-Hydroxylase Deficiency: This is the most common form of CAH. The block in the Δ4 pathway leads to a massive accumulation of 17-hydroxyprogesterone, resulting in a significant increase in its metabolite, Pregnanetriol. The excretion of Δ5-P'triol is less affected. Therefore, the ratio of Δ5-P'triol to Pregnanetriol is considerably below 1.0 .[2][8]

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: In this rarer form of CAH, the conversion from Δ5 to Δ4 steroids is impaired. This causes a buildup of Δ5 precursors, including 17α-hydroxypregnenolone, leading to a pronounced increase in urinary Δ5-P'triol. The ratio of Δ5-P'triol to Pregnanetriol is characteristically above 1.0 .[2][8]

Understanding the tightly regulated, low-level excretion of Δ5-P'triol in healthy subjects provides the essential baseline against which these diagnostically critical ratios can be reliably interpreted.

Conclusion

The urinary excretion of Δ5-Pregnenetriol in healthy individuals is a low-level but constant physiological process reflecting basal activity in the Δ5 steroidogenic pathway. Its accurate quantification, best achieved by GC-MS, is paramount for establishing a baseline for the differential diagnosis of endocrine disorders, particularly congenital adrenal hyperplasia. The interpretation of results must be performed in the context of age- and sex-specific reference ranges and, critically, in ratio to other key steroid metabolites like Pregnanetriol.

References

-

Rupa Health. 5-Pregnanetriol. [Link]

-

Hehenkamp, W., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. PubMed Central. [Link]

-

Bongiovanni, A. M. (1962). The adrenogenital syndrome with deficiency of 3 beta-hydroxysteroid dehydrogenase. Journal of Clinical Investigation. [Link]

-

HealthMatters.io. 5-pregnenetriol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile. [Link]

-

Dhayat, N. A., et al. (2021). Sex- and age-specific reference intervals for diagnostic ratios reflecting relative activity of steroidogenic enzymes and pathways in adults. ResearchGate. [Link]

-

Sheffield Children's Hospital. (2022). Clinical Chemistry Reference Ranges. [Link]

-

HealthMatters.io. Pregnanetriol (24hr urine) - Complete Hormones (24hr). [Link]

-

Meridian Valley Lab. Urine Hormone Interpretation Guide. [Link]

-

Rupa Health. Pregnanetriol. [Link]

-

Jänne, O., Vihko, R., Sjövall, J., & Sjövall, K. (1969). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed. [Link]

-

Thomas, L. (2008). Chapter 54: Pediatric reference ranges. Clinical Laboratory Diagnostics. [Link]

-

Wudy, S. A., et al. (2018). The Fetal-Postnatal-Pubertal-Adult Ovarian Steroid Metabolome. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Wiebe, J. P., & Deline, C. (1996). Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. PubMed. [Link]

-

Teller, W. M., Raue, B., & Pal, S. B. (1980). Urinary excretion delta 5-pregnenetriol (5-pregnene-3 beta, 17 alpha, 20-triol) in healthy children. PubMed. [Link]

-

Brooks, R. V. (1953). The isolation of pregnane-3α:17α:20α-triol from the urine of normal men. PubMed Central. [Link]

-

Horita, N., et al. (2011). Pregnanetriol in the Range of 1.2–2.1 mg/m2/day as an Index of Optimal Control in CYP21A2 Deficiency. National Institutes of Health. [Link]

-

Bongiovanni, A. M., & Root, A. W. (1963). The Adrenogenital Syndrome. New England Journal of Medicine. [Link]

-

Tajima, T., et al. (2008). The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency. National Institutes of Health. [Link]

-

Shrestha, S., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. [Link]

Sources

- 1. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 2. Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pregnanetriol in the Range of 1.2–2.1 mg/m2/day as an Index of Optimal Control in CYP21A2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary excretion delta 5-pregnenetriol (5-pregnene-3 beta, 17 alpha, 20-triol) in healthy children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregnanetriol (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

Delta 5-Pregnenetriol in Polycystic Ovary Syndrome: A Technical Guide to its Significance and Analysis

Introduction: Reframing Hyperandrogenism in PCOS Through the Lens of the Delta-5 Steroidogenic Pathway

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, fundamentally characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the clinical manifestations are well-documented, the underlying biochemical intricacies driving the hyperandrogenic state remain a subject of intensive investigation. For researchers, scientists, and drug development professionals, a deeper understanding of the specific steroidogenic pathways that are dysregulated in PCOS is paramount for the development of novel diagnostic and therapeutic strategies.

This technical guide moves beyond a general overview of hyperandrogenism to provide a detailed exploration of the role of the delta-5 steroidogenic pathway and, specifically, the emerging significance of delta 5-pregnenetriol. While traditionally, the focus has often been on the delta-4 pathway, a growing body of evidence suggests that the hyperactivity of the delta-5 pathway is a key contributor to the androgen excess observed in PCOS. This guide will dissect the enzymatic machinery of this pathway, elucidate the position and metabolism of delta 5-pregnenetriol, and provide a framework for its analytical quantification. Furthermore, we will explore its potential as a biomarker and a target for future drug development in the context of PCOS.

The Steroidogenic Engine in PCOS: A Tale of Two Pathways

Steroidogenesis, the intricate process of hormone synthesis from cholesterol, occurs primarily in the adrenal glands and gonads. Two major pathways are involved in the production of androgens: the delta-4 and delta-5 pathways. In healthy women, there is a balanced flux through both pathways. However, in PCOS, this delicate equilibrium is disrupted.

Theca cells of the ovaries are a primary site of androgen production. In women with PCOS, these cells exhibit an intrinsic dysregulation of steroidogenesis. This dysregulation is characterized by an upregulation of several key enzymes, leading to a preferential shunting of steroid precursors through the delta-5 pathway.

Enzymatic Dysregulation: The Core of PCOS Pathophysiology

Several key enzymes are implicated in the altered steroidogenesis of PCOS:

-

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is a critical branching point in steroidogenesis, catalyzing both 17α-hydroxylation and 17,20-lyase activities. In PCOS, there is evidence of increased CYP17A1 activity, which funnels precursors towards the androgen synthesis pathway.

-

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is responsible for converting delta-5 steroids to delta-4 steroids. While some studies have suggested reduced 3β-HSD activity in the granulosa cells of women with PCOS, others point to an increased efficiency in theca cells, which would further contribute to the accumulation of delta-4 androgens.

-

5α-reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Increased 5α-reductase activity has been observed in women with PCOS, contributing to the clinical signs of hyperandrogenism.

The following diagram illustrates the classical steroidogenic pathway with a focus on the delta-5 and delta-4 branches, highlighting the key enzymes involved.

Caption: Steroidogenic pathways showing the Delta-5 and Delta-4 branches.

Delta 5-Pregnenetriol: A Metabolite of Interest

Delta 5-pregnenetriol (5-pregnene-3β,17α,20α-triol) is a urinary metabolite of 17α-hydroxypregnenolone. Its position within the steroidogenic cascade places it as a direct downstream product of the initial steps of the delta-5 pathway. An accumulation of 17α-hydroxypregnenolone, due to enzymatic dysregulation, can lead to an increased production and subsequent excretion of delta 5-pregnenetriol.

While elevated levels of delta 5-pregnenetriol are a well-established biomarker for certain forms of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency, its specific role and quantitative levels in PCOS are less well-defined. However, given the evidence for a hyperactive delta-5 pathway in PCOS, it is logical to hypothesize that levels of delta 5-pregnenetriol may also be elevated in a subset of these patients.

Quantitative Analysis of Delta 5-Pregnenetriol: Methodological Considerations

Accurate and precise quantification of steroid hormones is crucial for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several steroids in a single run.

Sample Types and Preparation

Delta 5-pregnenetriol can be measured in both serum and urine. For urinary analysis, a 24-hour urine collection is often preferred to account for diurnal variations in steroid excretion. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. A general workflow for the analysis of urinary steroids, including delta 5-pregnenetriol, is outlined below.

Caption: Workflow for urinary steroid analysis using LC-MS/MS.

Experimental Protocol: A Template for LC-MS/MS Quantification

1. Sample Preparation (Urine)

-

Hydrolysis: To a 1 mL aliquot of urine, add an internal standard mixture (containing a deuterated analog of delta 5-pregnenetriol). Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase enzyme solution. Incubate at 55°C for 2 hours to deconjugate the steroids.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elute the steroids with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for steroid separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

-

Gradient: A representative gradient could be: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10-10.1 min (95-30% B), 10.1-12 min (30% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for steroids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for delta 5-pregnenetriol and its internal standard must be determined and optimized.

-

MRM Transitions (Hypothetical): These would need to be empirically determined. For example, for delta 5-pregnenetriol (MW ~320.5 g/mol ), a possible transition could be m/z 303.2 -> 285.2 [M+H-H2O]+.

-

3. Method Validation

A rigorous validation of the method is essential and should be performed according to regulatory guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be established over the expected concentration range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

-

Matrix Effects: The influence of the biological matrix on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

Data Presentation: The Need for Quantitative Benchmarks

A significant gap in the current literature is the lack of robust, quantitative data on delta 5-pregnenetriol levels in a well-characterized PCOS population compared to healthy controls. While studies have reported on the broader steroid metabolome in PCOS, specific data for delta 5-pregnenetriol is often not singled out or is absent.

The following table is a template that researchers can use to present their findings on delta 5-pregnenetriol levels, once such data becomes available.

| Analyte | Cohort | N | Mean Concentration (ng/mL or ng/mg creatinine) | Standard Deviation | p-value |

| Delta 5-Pregnenetriol (Serum) | Healthy Controls | ||||

| PCOS | |||||

| Delta 5-Pregnenetriol (Urine) | Healthy Controls | ||||

| PCOS |

Clinical Utility and Future Directions

The investigation of delta 5-pregnenetriol in PCOS opens up several avenues for future research and clinical application:

-

A Potential Biomarker for Delta-5 Pathway Activity: As a direct metabolite of the delta-5 pathway, delta 5-pregnenetriol could serve as a sensitive and specific biomarker for the hyperactivity of this pathway in PCOS. This could aid in the biochemical sub-phenotyping of PCOS patients.

-

Differentiating Adrenal vs. Ovarian Hyperandrogenism: While DHEA-S is a well-established marker of adrenal androgen production, a comprehensive steroid profile that includes delta 5-pregnenetriol could potentially offer a more nuanced picture of the relative contributions of the adrenal glands and ovaries to the overall androgen excess in PCOS. Further studies employing adrenal and ovarian stimulation and suppression tests are needed to validate this potential application.

-

A Target for Drug Development: The dysregulated delta-5 pathway represents a promising target for the development of novel therapeutics for PCOS. Modulators of key enzymes such as CYP17A1 and 3β-HSD could help to restore a balanced steroidogenic flux and ameliorate hyperandrogenism. The development of selective inhibitors with favorable safety profiles is an active area of research.

Conclusion: Unlocking the Potential of the Delta-5 Pathway in PCOS

The paradigm of hyperandrogenism in PCOS is evolving, with a growing appreciation for the central role of the dysregulated delta-5 steroidogenic pathway. Delta 5-pregnenetriol, as a key metabolite of this pathway, holds promise as a biomarker to refine our understanding of the diverse biochemical phenotypes of PCOS. The advancement of analytical techniques, particularly LC-MS/MS, provides the necessary tools for the precise and accurate quantification of this and other steroid metabolites.

For researchers and drug development professionals, a focus on the delta-5 pathway and its downstream metabolites offers a fertile ground for the discovery of novel diagnostic tools and therapeutic interventions. Further research is critically needed to establish the quantitative reference ranges of delta 5-pregnenetriol in PCOS and to fully elucidate its clinical utility. By delving deeper into the intricacies of steroidogenesis, we can pave the way for a more personalized and effective approach to the management of PCOS.

References

- Rosencrantz, M. A., Coffler, M. S., Haggan, A., Duke, K. B., Donohue, M. C., Shayya, R. F., Su, H. I., & Chang, R. J. (2011). Clinical evidence

An In-Depth Technical Guide on Delta 5-Pregnenetriol and its Link to Hormonal Imbalances

Abstract

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), a steroid metabolite of 17α-hydroxypregnenolone, has emerged as a critical biomarker in the diagnosis and management of specific hormonal imbalances. While not possessing significant intrinsic hormonal activity itself, its position within the steroidogenic pathways makes its quantification a powerful tool for elucidating enzymatic dysfunctions, particularly in congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). This guide provides a comprehensive technical overview of Delta 5-Pregnenetriol, its biochemical significance, and its clinical relevance. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and steroid hormone research. The content delves into the intricate details of the delta-5 steroidogenic pathway, advanced analytical methodologies for steroid profiling, and the application of relevant in vitro and in vivo models to investigate its role in hormonal dysregulation.

Introduction: The Significance of the Delta-5 Pathway in Steroidogenesis

Steroid hormones are fundamental signaling molecules that regulate a vast array of physiological processes. Their biosynthesis is a complex cascade of enzymatic reactions, branching into distinct pathways. The two primary initial routes for steroidogenesis after the formation of pregnenolone from cholesterol are the delta-4 and delta-5 pathways.

-

The Delta-4 Pathway: This pathway involves the conversion of pregnenolone to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). Progesterone then serves as the precursor for the synthesis of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and androgens via the "classical" route.

-

The Delta-5 Pathway: This pathway, in contrast, involves the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone, which is then converted to dehydroepiandrosterone (DHEA) by 17,20-lyase (a function of CYP17A1). DHEA is a key precursor for androgens and estrogens. Delta 5-Pregnenetriol is a downstream metabolite of 17α-hydroxypregnenolone within this pathway.

The balance between these two pathways is crucial for maintaining hormonal homeostasis. Dysregulation, often due to genetic mutations affecting key enzymes, can lead to a variety of endocrine disorders.

Delta 5-Pregnenetriol: A Key Biomarker in Hormonal Imbalances

Delta 5-Pregnenetriol's clinical significance stems from its role as an indicator of specific enzymatic blocks in the steroidogenic cascade. Its accumulation points to a disruption in the normal flow of steroid synthesis.

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by impaired cortisol production due to deficiencies in enzymes involved in its synthesis. The most common form is 21-hydroxylase deficiency (21-OHD), which accounts for over 90% of cases.

In 21-OHD, the block in the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol leads to the shunting of precursors into the androgen synthesis pathway. However, a less common but significant form of CAH is 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. In this condition, the conversion of delta-5 steroids to delta-4 steroids is impaired. This leads to a characteristic accumulation of delta-5 steroids, including 17α-hydroxypregnenolone and its metabolite, Delta 5-Pregnenetriol.

Therefore, the urinary or serum ratio of Delta 5-Pregnenetriol to its delta-4 counterpart, pregnanetriol, is a valuable diagnostic tool. A high Delta 5-Pregnenetriol to pregnanetriol ratio is strongly indicative of 3β-HSD deficiency, while the reverse is characteristic of 21-OHD.

Polycystic Ovary Syndrome (PCOS)

PCOS is a complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the exact pathophysiology is still under investigation, evidence suggests that a dysregulation of ovarian steroidogenesis, with a preference for the delta-5 pathway, plays a significant role.

In vitro studies of theca cells from women with PCOS have shown an increased production of androgens, suggesting a hyperactivity of the delta-5 pathway. Clinical studies have corroborated these findings, demonstrating that women with PCOS exhibit an exaggerated androgen response to human chorionic gonadotropin (hCG) stimulation, consistent with an overactive delta-5 pathway. While not a primary diagnostic marker, elevated levels of delta-5 pathway intermediates, including DHEA and its precursors, can be observed in a subset of women with PCOS.

Analytical Methodologies for Delta 5-Pregnenetriol Quantification

Accurate and sensitive quantification of Delta 5-Pregnenetriol and other steroid hormones is paramount for both clinical diagnostics and research. While older methods relied on gas chromatography (GC), the current gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior specificity and sensitivity.

Rationale for LC-MS/MS

Immunoassays, while widely used, can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results. LC-MS/MS overcomes this limitation by physically separating the analytes via liquid chromatography before their detection by mass spectrometry, which provides a highly specific mass-to-charge ratio for each compound.

Step-by-Step Protocol: Steroid Profiling in Serum/Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of a panel of steroids, including Delta 5-Pregnenetriol. The specific parameters will need to be optimized for the instrument and column used.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Internal Standard Spiking: To a 500 µL aliquot of serum or plasma, add a mixture of deuterated internal standards for each analyte of interest. This is crucial for correcting for variations in extraction efficiency and matrix effects.

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/anion exchange) with sequential washes of methanol and water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents of increasing organic content to remove interfering substances. A typical wash sequence might be water, followed by 20% methanol.

-

Elution: Elute the steroid fraction with a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

3.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase A: Water with a small amount of an additive to improve ionization, such as 0.1% formic acid or ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with the same additive as mobile phase A.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the steroids based on their polarity.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the specific steroids being analyzed.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each steroid and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific transition provides excellent selectivity.

-

MRM Transitions: For each steroid and its internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure accurate identification and quantification.

-

Experimental Models for Investigating Delta 5-Pregnenetriol

To understand the functional consequences of altered Delta 5-Pregnenetriol levels and to screen for compounds that may modulate the delta-5 pathway, robust in vitro and in vivo models are essential.

In Vitro Model: The H295R Human Adrenocortical Carcinoma Cell Line

The H295R cell line is a cornerstone of in vitro steroidogenesis research. Its utility stems from its unique ability to express all the key enzymes required for the synthesis of corticosteroids and sex steroids, making it a comprehensive model of the adrenal steroidogenic pathway.

Rationale for using H295R cells:

-

Comprehensive Steroidogenesis: Unlike many other cell lines, H295R cells possess the complete enzymatic machinery for both the delta-4 and delta-5 pathways.

-

Human Origin: As a human cell line, it provides more relevant data for human health risk assessment compared to rodent cell lines.

-

High-Throughput Screening: The assay can be adapted to a 96-well format, making it suitable for high-throughput screening of potential endocrine-disrupting chemicals.

Step-by-Step Protocol: H295R Steroidogenesis Assay

-

Cell Culture:

-

Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

Regularly passage the cells to maintain them in the exponential growth phase.

-

-

Plating for Assay:

-

Seed the cells into 24- or 96-well plates at a density that allows them to reach approximately 80-90% confluency at the time of the experiment.

-

-

Acclimation:

-

Allow the cells to acclimate for 24 hours after plating.

-

-

Exposure:

-

Replace the culture medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., forskolin to stimulate steroidogenesis, and known inhibitors like ketoconazole).

-

Incubate the cells with the test compound for a defined period, typically 24 to 48 hours.

-

-

Sample Collection:

-

After the exposure period, collect the cell culture medium for steroid analysis.

-

-

Steroid Quantification:

-

Analyze the collected medium for Delta 5-Pregnenetriol and other steroids of interest using LC-MS/MS as described in the previous section.

-

-

Cell Viability Assay:

-

After collecting the medium, perform a cell viability assay (e.g., MTT or neutral red uptake) on the remaining cells to ensure that any observed changes in steroid production are not due to cytotoxicity.

-

In Vivo Models

Animal models are indispensable for studying the systemic effects of hormonal imbalances and for preclinical testing of potential therapeutics.

4.2.1. Mouse Model of Congenital Adrenal Hyperplasia (CAH)

Recently, humanized mouse models of CAH have been developed, for instance, by knocking in a mutated human CYP21A2 gene. These models more accurately recapitulate the human disease phenotype, including the altered steroid profiles, and provide a valuable platform for testing novel therapies.

4.2.2. Mouse Model of Polycystic Ovary Syndrome (PCOS)

Several animal models of PCOS exist, each with its own advantages and limitations. A commonly used and well-characterized model is the letrozole-induced PCOS model.

Rationale for the Letrozole-Induced PCOS Model:

-

Aromatase Inhibition: Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to hyperandrogenism, a key feature of PCOS.

-

Phenotypic Similarity: This model replicates many of the reproductive and metabolic phenotypes of human PCOS, including anovulation, polycystic ovaries, and insulin resistance.

Step-by-Step Protocol: Letrozole-Induced PCOS in Mice

-

Animal Selection: Use prepubertal female mice (e.g., C57BL/6 strain) around 3-4 weeks of age.

-

Letrozole Administration:

-

Prepare a solution of letrozole in a suitable vehicle (e.g., a mixture of DMSO and PEG300).

-

Administer letrozole daily via oral gavage or through the implantation of a slow-release pellet for a period of several weeks (e.g., 4-8 weeks). A control group should receive the vehicle alone.

-

-

Monitoring:

-

Monitor the estrous cycle of the mice daily by vaginal cytology to confirm the induction of acyclicity.

-

Monitor body weight and food intake.

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for hormone analysis (including testosterone, LH, and a full steroid panel by LC-MS/MS).

-

Collect ovaries for histological analysis to confirm the presence of polycystic morphology.

-

Perform metabolic assessments such as glucose and insulin tolerance tests.

-

Data Presentation and Interpretation

Quantitative Data on Delta 5-Pregnenetriol Levels

The following table summarizes typical findings for Delta 5-Pregnenetriol and related steroid ratios in different conditions. It is important to note that absolute values can vary between laboratories and assays.

| Condition | Analyte | Typical Finding | Reference |

| Healthy Individuals | Urinary Pregnanetriol/Delta 5-Pregnenetriol Ratio | > 1.0 | |

| 21-Hydroxylase Deficiency (CAH) | Urinary Pregnanetriol/Delta 5-Pregnenetriol Ratio | Significantly > 1.0 | |

| 3β-Hydroxysteroid Dehydrogenase Deficiency (CAH) | Urinary Pregnanetriol/Delta 5-Pregnenetriol Ratio | < 1.0 | |

| Polycystic Ovary Syndrome (PCOS) | Serum DHEA | Often elevated | |

| Polycystic Ovary Syndrome (PCOS) | Serum Androstenedione | Often elevated |

Visualization of Pathways and Workflows

Diagram 1: The Delta-5 Steroidogenic Pathway

Caption: Workflow for the H295R steroidogenesis assay.

Pharmacokinetics and Metabolism of Delta 5-Pregnenetriol

Specific pharmacokinetic data for Delta 5-Pregnenetriol is limited. However, its properties can be inferred from its precursor, pregnenolone, and other related delta-5 steroids.

-

Absorption: As a steroid, passive diffusion across cell membranes is likely a primary mechanism of absorption. However, the hydrophilicity of the sulfate moiety can hamper passive diffusion, suggesting that cellular uptake of sulfated steroids is dependent on transporters.

-

Distribution: Pregnenolone and other neurosteroids can accumulate in the brain. It is plausible that Delta 5-Pregnenetriol may also have some distribution to lipophilic tissues.

-

Metabolism: Pregnenolone undergoes extensive metabolism. Delta 5-Pregnenetriol itself is a metabolite, and its further metabolism and excretion pathways are not well-characterized but likely involve conjugation (e.g., glucuronidation or sulfation) to increase water solubility for renal excretion.

-

Excretion: The primary route of excretion for steroid metabolites is via the urine.

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds that modulate the delta-5 pathway is critical. The H295R cell model can be used for initial in vitro metabolism studies, while animal models are necessary for comprehensive pharmacokinetic profiling.

Conclusion and Future Directions

Delta 5-Pregnenetriol serves as a powerful biomarker for diagnosing and understanding hormonal imbalances stemming from dysregulated steroidogenesis. Its quantification, particularly in conjunction with other steroid metabolites, provides a window into the activity of key enzymes in the delta-5 pathway. The methodologies and experimental models outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of the delta-5 pathway in endocrine disorders and to screen for novel therapeutic interventions.

Future research should focus on:

-

Elucidating any direct biological activity of Delta 5-Pregnenetriol: While currently viewed as a biomarker, further investigation into potential receptor binding or allosteric enzyme modulation is warranted.

-

Characterizing the complete metabolic fate of Delta 5-Pregnenetriol: Detailed ADME studies will provide a more complete picture of its physiological role.

-

Refining and validating animal models: The continued development of humanized animal models will improve the translational relevance of preclinical research.

-

Expanding the use of steroid metabolomics: Comprehensive steroid profiling in large patient cohorts will likely uncover new diagnostic and prognostic markers for a range of endocrine diseases.

By leveraging these advanced techniques and models, the scientific community can continue to unravel the complexities of steroid hormone regulation and develop more effective treatments for hormonal imbalances.

References

- Rosencrantz, M. A., Coffler, M. S., Haggan, A., Duke, K. B., Donohue, M. C., Shayya, R. F., Su, H. I., & Chang, R. J. (2011). Clinical evidence for predominance of delta-

Methodological & Application

Quantitative Analysis of Δ5-Pregnenetriol in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol), a metabolite of 17α-hydroxypregnenolone, serves as a critical biomarker in the diagnosis and monitoring of certain congenital adrenal hyperplasia (CAH) variants, specifically 21-hydroxylase and 3β-hydroxysteroid dehydrogenase deficiencies.[1] Its quantification in biological matrices, particularly urine, provides valuable insights into steroidogenesis pathways.[1][2] Elevated levels of Δ5-Pregnenetriol can indicate enzymatic defects in the adrenal cortex, leading to hormonal imbalances.[1] Furthermore, its measurement is of interest in research related to polycystic ovary syndrome (PCOS) and other endocrine disorders.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods, which can be prone to cross-reactivity.[4][5] This application note provides a detailed protocol for the quantitative analysis of Δ5-Pregnenetriol in human urine using LC-MS/MS, designed for researchers, scientists, and drug development professionals. The methodology described herein ensures a robust and reliable self-validating system, grounded in established scientific principles and regulatory guidelines.

Biochemical Pathway: The Genesis of Δ5-Pregnenetriol

Understanding the biosynthetic origin of Δ5-Pregnenetriol is fundamental to interpreting its clinical significance. Steroidogenesis commences with cholesterol, which undergoes a series of enzymatic conversions. A simplified schematic of the Δ5 pathway leading to the formation of Δ5-Pregnenetriol is presented below.

Caption: Simplified biosynthesis of Δ5-Pregnenetriol from Cholesterol.

Experimental Design and Rationale

This protocol employs a "dilute-and-shoot" approach for sample preparation, which is a rapid and efficient method for urinary steroid analysis.[5] For chromatographic separation, a C18 reversed-phase column is utilized to effectively resolve Δ5-Pregnenetriol from other endogenous steroids. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), which provides the necessary selectivity and sensitivity for accurate quantification.

Materials and Reagents

| Reagent | Grade | Vendor |

| Δ5-Pregnenetriol | ≥98% | Sigma-Aldrich |

| Pregnanetriol-d7 | ≥98% (isotopic purity) | Cambridge Isotope Laboratories |

| Formic Acid | LC-MS Grade | Fisher Scientific |

| Methanol | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Human Urine (drug-free) | BioIVT |

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX 6500+ QTRAP or equivalent

-

Analytical Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm (Phenomenex)

Step-by-Step Protocol

Preparation of Standards and Quality Controls

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Δ5-Pregnenetriol in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Pregnanetriol-d7 in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol/water mixture.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) by spiking the appropriate amount of working standard solution into drug-free human urine.

Sample Preparation

The following workflow is designed for high-throughput analysis.

Caption: "Dilute-and-Shoot" sample preparation workflow.

LC-MS/MS Method Parameters

Liquid Chromatography:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Gradient | |

| 0.0 - 1.0 min | 30% B |

| 1.0 - 5.0 min | 30% to 95% B |

| 5.0 - 6.0 min | 95% B |

| 6.0 - 6.1 min | 95% to 30% B |

| 6.1 - 8.0 min | 30% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) | Role |

| Δ5-Pregnenetriol | 335.3 | 299.2 | 80 | 25 | 12 | Quantifier |

| Δ5-Pregnenetriol | 335.3 | 281.2 | 80 | 35 | 10 | Qualifier |

| Pregnanetriol-d7 (IS) | 344.3 | 306.2 | 85 | 27 | 12 | - |

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Method Validation and Performance

This method should be validated in accordance with the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation and the Clinical and Laboratory Standards Institute (CLSI) C62-A guidelines.[6] Key validation parameters include:

-

Linearity: The calibration curve should demonstrate a linear response (r² > 0.99) over the specified concentration range.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples.

-

Matrix Effect: The ionization suppression or enhancement due to the matrix should be evaluated and compensated for by the internal standard.

-

Stability: The stability of the analyte in the matrix under various storage and processing conditions (freeze-thaw, bench-top, and long-term) should be established.

Data Analysis and Interpretation

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Δ5-Pregnenetriol in unknown samples is then determined from this calibration curve. The qualifier ion transition is monitored to confirm the identity of the analyte, ensuring the ratio of the quantifier to qualifier ion remains consistent across all samples and standards.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column contamination, improper mobile phase pH | Flush column, ensure mobile phase is correctly prepared. |

| Low Sensitivity | Ion source contamination, incorrect MS parameters | Clean ion source, optimize MS parameters (e.g., voltages, gas flows). |

| High Background Noise | Contaminated mobile phase or sample | Use fresh, high-purity solvents and reagents. |

| Inconsistent Retention Times | LC pump malfunction, column degradation | Check LC system for leaks, replace column if necessary. |

| Variable IS Response | Inconsistent sample preparation, IS degradation | Ensure accurate pipetting, use fresh IS working solution. |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of Δ5-Pregnenetriol in human urine. The described protocol, from sample preparation to data analysis, is designed to deliver accurate and reproducible results, making it a valuable tool for clinical research and diagnostic applications in endocrinology. The self-validating nature of the method, through the use of an internal standard and a qualifier ion, ensures the integrity and trustworthiness of the generated data.

References

-

Bongiovanni, A. M. (1961). Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. Journal of Clinical Investigation, 40(6), 1035-1043. [Link]

-

Rupa Health. (n.d.). 5-Pregnanetriol. Retrieved from [Link]

-

Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Leoni, V., et al. (2024). Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. Biomedical Chromatography, e5982. [Link]

-

PubChem. (n.d.). delta 5-Pregnenetriol. Retrieved from [Link]

-

Shen, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(9), 1636-1645. [Link]

-

HealthMatters.io. (n.d.). 5-pregnenetriol (Pre-menopausal). Retrieved from [Link]

-

Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube. [Link]

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2), e0117984. [Link]

-

Clinical and Laboratory Standards Institute. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A). [Link]

-

Grote, E., & Bowers, L. D. (2006). Development and performance evaluation of a tandem mass spectrometry assay for 4 adrenal steroids. Clinical Chemistry, 52(7), 1367-1375. [Link]

-

Keevil, B. G. (2013). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 46(13-14), 1196-1204. [Link]

-

Taylor, R. L., et al. (2011). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. Bioanalysis, 3(22), 2537-2557. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of a Competitive Immunoassay for the Quantification of Delta 5-Pregnenetriol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for developing a sensitive and specific competitive immunoassay for the quantification of delta 5-Pregnenetriol (Δ5-P'triol). As a key metabolite of pregnenolone, Δ5-P'triol serves as an important biomarker in the study of steroid hormone metabolism and various endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[1][2][3][4] This guide elucidates the critical steps from hapten synthesis and immunogen preparation to antibody selection, assay optimization, and validation, ensuring a robust and reliable analytical method.

Introduction: The Significance of Delta 5-Pregnenetriol

Delta 5-Pregnenetriol (5-pregnene-3β,17α,20α-triol) is a steroid metabolite of 17α-hydroxypregnenolone.[2] Its measurement in biological fluids, primarily urine, offers a window into the activities of the adrenal glands and ovaries.[1] Clinically, elevated levels of Δ5-P'triol are indicative of enzymatic deficiencies in the steroidogenic pathway, most notably 21-hydroxylase deficiency, a hallmark of congenital adrenal hyperplasia.[2][5] Furthermore, altered levels of Δ5-P'triol have been associated with PCOS and idiopathic hirsutism, making its accurate quantification crucial for both clinical diagnostics and endocrine research.[1][4] The development of a specific and sensitive immunoassay is a valuable tool for high-throughput analysis of this non-protein-based small molecule.

The Delta-5 Steroidogenic Pathway

The delta-5 pathway is a critical route for the biosynthesis of various steroid hormones. Understanding this pathway is essential for appreciating the significance of Δ5-P'triol as a biomarker.

Caption: Simplified schematic of the Delta-5 steroidogenic pathway highlighting the origin of Delta 5-Pregnenetriol.

Principle of Competitive Immunoassay for Small Molecules

Due to their small size, steroids like Δ5-P'triol cannot be detected by a traditional sandwich immunoassay which requires the binding of two antibodies to different epitopes.[6] Therefore, a competitive immunoassay format is the method of choice. In this format, the Δ5-P'triol in the sample competes with a labeled Δ5-P'triol conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of Δ5-P'triol in the sample.

Caption: Principle of a competitive immunoassay.

Development of Key Reagents

The success of the immunoassay hinges on the quality of its core components: the immunogen for antibody production and the enzyme-labeled hapten for detection.

Hapten Derivatization and Immunogen Synthesis

Δ5-P'triol is a hapten, a small molecule that is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[7][8] The choice of the conjugation site on the steroid molecule is critical as it influences the specificity of the resulting antibodies.[7] To generate antibodies that recognize the unique structural features of Δ5-P'triol, the molecule should be derivatized at a position that is distal from its characteristic functional groups.

Protocol 1: Synthesis of Δ5-P'triol-3-O-carboxymethyl ether (Δ5-P'triol-3-OCME)

This protocol is a conceptual outline and should be adapted and optimized by a qualified synthetic chemist.

-

Protection of Hydroxyl Groups: Protect the 17α and 20α hydroxyl groups of Δ5-P'triol to ensure selective derivatization at the 3β position.

-

Carboxymethylation: React the protected Δ5-P'triol with a reagent like ethyl bromoacetate in the presence of a strong base (e.g., sodium hydride) to introduce a carboxymethyl group at the 3β-hydroxyl position.

-

Hydrolysis: Hydrolyze the resulting ester to yield the carboxylic acid derivative, Δ5-P'triol-3-OCME.

-

Deprotection: Remove the protecting groups from the 17α and 20α positions.

-

Purification and Characterization: Purify the final product using techniques such as column chromatography and characterize its structure and purity using NMR and mass spectrometry.[9][10][11]

Protocol 2: Conjugation of Δ5-P'triol-3-OCME to Carrier Proteins

-

Activation of Carboxylic Acid: Activate the carboxyl group of Δ5-P'triol-3-OCME using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form a stable NHS ester.

-

Conjugation to Carrier Protein: React the activated hapten with a carrier protein like Bovine Serum Albumin (BSA) for the immunogen or Keyhole Limpet Hemocyanin (KLH) for screening. The primary amine groups on the lysine residues of the protein will react with the NHS ester to form a stable amide bond.

-

Purification of the Conjugate: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.

-

Characterization of the Conjugate: Determine the hapten-to-protein molar incorporation ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[12] A ratio of 15-25 haptens per BSA molecule is generally considered optimal for eliciting a strong immune response.[12]

Antibody Production and Selection

Both monoclonal and polyclonal antibodies can be used for immunoassay development.[13][14][15][16][17] The choice depends on the specific requirements of the assay.

| Antibody Type | Advantages | Disadvantages |

| Polyclonal | - Higher overall affinity due to recognition of multiple epitopes.[14][16] - More tolerant to minor changes in the antigen's structure. - Shorter production timeline and lower cost.[13] | - Batch-to-batch variability. - Higher potential for cross-reactivity with structurally similar molecules.[18] |

| Monoclonal | - High specificity for a single epitope.[13][15][17] - High batch-to-batch consistency.[15] - Lower background noise in assays.[15] | - Longer and more complex production process.[13] - Can be more sensitive to changes in epitope structure. |

Protocol 3: Antibody Production (Conceptual Outline)

-

Immunization: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the Δ5-P'triol-BSA conjugate mixed with an appropriate adjuvant. Follow a series of primary and booster immunizations to stimulate a robust immune response.

-

Titer Determination: Periodically collect serum samples and determine the antibody titer using an indirect ELISA with Δ5-P'triol-KLH coated on the microplate.

-

Polyclonal Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A or G affinity chromatography.

-

Monoclonal Antibody Production (Hybridoma Technology):

-

Fuse spleen cells from the immunized mouse with myeloma cells to create hybridomas.

-

Select for hybridoma cells that produce the desired antibody.

-

Screen individual clones for the production of antibodies with high affinity and specificity for Δ5-P'triol.

-

Expand the selected clone and purify the monoclonal antibody from the culture supernatant.

-

Preparation of Enzyme-Labeled Hapten

The enzyme-labeled hapten will compete with the sample Δ5-P'triol. Horseradish peroxidase (HRP) is a commonly used enzyme due to its high turnover rate and stability.

Protocol 4: Synthesis of Δ5-P'triol-HRP Conjugate

-

Derivatization of Δ5-P'triol: Use the same Δ5-P'triol-3-OCME derivative prepared for the immunogen.

-

Activation and Conjugation: Activate the carboxyl group of the hapten derivative with EDC/NHS and react it with HRP.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove unconjugated hapten and enzyme.

-

Characterization: Characterize the conjugate to ensure that the enzymatic activity of HRP is retained and that the hapten is successfully conjugated.

Development and Optimization of the Competitive ELISA